Product packaging for Aehmeo(Cat. No.:CAS No. 53020-96-5)

Aehmeo

Cat. No.: B1259437
CAS No.: 53020-96-5
M. Wt: 370.5 g/mol
InChI Key: ZBPVWXFCEBSBMY-AULMYGDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aehmeo, with the systematic IUPAC name 1-Acetoxy-17-ethinyl-17-hydroxy-18-methyl-4-estren-3-one and the molecular formula C23H30O4, is a chemical compound provided for Research Use Only (RUO) . This product is intended solely for laboratory research purposes and is not intended for diagnostic or therapeutic procedures or any form of human use . Researchers can employ this compound in fundamental scientific investigations, such as in pharmaceutical research for the identification and quantification of novel chemical entities . As an RUO product, it is an essential tool for advancing the understanding of disease mechanisms, aiding in drug discovery, and contributing to the development of new diagnostic assays . For specific applications, researchers should consult the scientific literature for peer-reviewed studies utilizing this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30O4 B1259437 Aehmeo CAS No. 53020-96-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53020-96-5

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

IUPAC Name

[(1R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-1-yl] acetate

InChI

InChI=1S/C23H30O4/c1-4-22-10-8-18-17(19(22)9-11-23(22,26)5-2)7-6-15-12-16(25)13-20(21(15)18)27-14(3)24/h2,12,17-21,26H,4,6-11,13H2,1,3H3/t17-,18+,19+,20-,21+,22+,23+/m1/s1

InChI Key

ZBPVWXFCEBSBMY-AULMYGDYSA-N

SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CC(C34)OC(=O)C

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)C[C@H]([C@H]34)OC(=O)C

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CC(C34)OC(=O)C

Synonyms

1-acetoxy-17-ethinyl-17-hydroxy-18-methyl-4-estren-3-one
AEHMEO

Origin of Product

United States

Advanced Synthetic Methodologies for Aehmeo

Comprehensive Retrosynthetic Analysis of Aehmeo Target Structures

Retrosynthetic analysis is the cornerstone of complex molecule synthesis, enabling chemists to deconstruct a target molecule into simpler, readily available starting materials. This intellectual exercise involves working backward from the target, applying a series of "disconnections" and functional group interconversions (FGIs) until commercially accessible precursors are identified.

For a complex target such as this compound, strategic disconnections are paramount. This involves identifying key bonds (e.g., carbon-carbon, carbon-heteroatom) whose formation in the forward synthesis would be chemically feasible and efficient. The choice of disconnection is guided by the inherent reactivity of functional groups and the availability of established synthetic reactions. For instance, a disconnection across a carbon-carbon bond might suggest a Grignard reaction, an aldol (B89426) condensation, or a Heck coupling in the forward direction. Similarly, the presence of specific functional groups within this compound would dictate appropriate FGIs, such as the oxidation of an alcohol to a ketone or the reduction of an ester to an alcohol, to reveal simpler synthetic handles. The iterative nature of retrosynthesis allows for the exploration of multiple synthetic routes, each leading to a different set of key precursors. The identification of these precursors is critical, as their commercial availability, cost, and ease of manipulation directly impact the practicality of the synthetic route.

The architectural complexity of this compound necessitates the consideration of both convergent and divergent synthetic strategies.

Divergent Synthesis : In contrast, divergent synthesis begins from a common intermediate and branches out to produce a library of related compounds or analogues. While less common for the initial synthesis of a single complex target like this compound, it becomes highly relevant once the core structure of this compound is established. This strategy is invaluable for medicinal chemistry and materials science, allowing for the rapid exploration of structure-activity relationships or property optimization by systematically modifying peripheral functionalities from a common synthetic hub. For instance, if this compound possesses a core scaffold with several modifiable sites, a divergent approach from a common this compound precursor could yield numerous analogues for further study.

Exploration of Novel Synthetic Routes to this compound and its Analogues

Beyond traditional step-by-step synthesis, modern organic chemistry increasingly leverages novel reaction methodologies to achieve greater efficiency, selectivity, and sustainability in the construction of complex molecules.

Cascade (or domino) and tandem reactions represent highly efficient synthetic strategies where multiple chemical transformations occur sequentially in a single reaction vessel without intermediate work-up or purification. This minimizes solvent usage, reaction time, and waste generation, significantly enhancing synthetic efficiency. For the synthesis of this compound, the development of such sequences would be highly advantageous. For example, a cascade reaction might involve an initial cyclization followed by an intramolecular rearrangement and then a functionalization step, all driven by the inherent reactivity of the intermediates formed in situ. Tandem reactions, while similar, typically involve distinct reaction types occurring sequentially. An illustrative example could be a Heck reaction followed by an intramolecular Diels-Alder cycloaddition, or a Wittig olefination immediately followed by a Michael addition, building significant molecular complexity in one pot. These strategies are particularly powerful for forming multiple bonds and stereocenters in a single operation, streamlining the synthesis of complex polycyclic systems often found in natural products and advanced synthetic targets.

The presence of multiple stereocenters in a complex molecule like this compound necessitates highly controlled stereoselective synthesis to obtain the desired enantiomer or diastereomer. The biological activity and physical properties of stereoisomers can differ dramatically, making precise stereochemical control critical.

Enantioselective Synthesis : This focuses on the preferential formation of one enantiomer over the other. Key strategies include:

Asymmetric Catalysis : Utilizing chiral catalysts (e.g., transition metal complexes with chiral ligands, organocatalysts, biocatalysts like enzymes) to direct the formation of a specific enantiomer. This is often the most atom-economical and practical approach.

Chiral Auxiliaries : Temporarily attaching a chiral molecule to a substrate to induce stereoselectivity in a subsequent reaction. The auxiliary is then removed, leaving the desired chiral product.

Chiral Pool Synthesis : Starting from naturally occurring enantiomerically pure compounds (e.g., amino acids, carbohydrates) and transforming them into the target molecule.

Diastereoselective Synthesis : This involves controlling the relative stereochemistry between multiple stereocenters within a molecule. Strategies often rely on:

Substrate Control : The existing stereochemistry within the starting material or an intermediate dictates the stereochemical outcome of a new bond formation.

Reagent Control : The use of specific reagents (e.g., chiral reducing agents, chiral boron reagents) to influence the diastereoselectivity.

Transition State Control : Designing reactions where specific steric or electronic interactions in the transition state favor the formation of one diastereomer.

The judicious application of these techniques is crucial for accessing the specific stereoisomer of this compound with desired properties.

Modern synthetic chemistry places a strong emphasis on sustainability and environmental responsibility, aligning with the principles of green chemistry. For the synthesis of this compound, incorporating these principles would involve:

Atom Economy : Maximizing the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. Reactions with high atom economy (e.g., additions, rearrangements) are preferred over those generating significant byproducts.

Solvent Selection : Reducing or eliminating the use of hazardous or volatile organic solvents. This includes exploring alternative reaction media such as water, ionic liquids, supercritical fluids (e.g., supercritical CO2), or solvent-free reactions.

Catalysis : Employing catalytic methods over stoichiometric reagents whenever possible. Catalysts are used in small amounts, can be recycled, and often enable milder reaction conditions, reducing energy consumption and waste. This includes heterogeneous catalysis, homogeneous catalysis, and biocatalysis.

Renewable Feedstocks : Utilizing starting materials derived from renewable resources rather than fossil fuels, where feasible.

Waste Prevention and Treatment : Designing synthetic routes to minimize the generation of waste and, when unavoidable, developing efficient methods for its treatment or recycling.

Implementing these green chemistry principles in the synthesis of this compound would not only lead to a more environmentally benign process but also potentially enhance the economic viability and safety of its production.

Catalytic Approaches in this compound Production

Catalysis plays a pivotal role in the synthesis of this compound, enabling reactions to proceed with enhanced rates, improved selectivity, and under milder conditions, thereby minimizing waste and energy consumption. The application of catalytic strategies is crucial for navigating the complex synthetic landscape of this compound, facilitating the formation of specific bonds and stereocenters with high precision.

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers unparalleled control over reaction pathways and selectivity, particularly in the formation of chiral centers and complex carbon-carbon or carbon-heteroatom bonds solubilityofthings.comoup.com. For this compound synthesis, homogeneous transition metal catalysts are instrumental in achieving highly selective transformations that would be challenging or impossible with stoichiometric reagents.

A key application of homogeneous catalysis in this compound production involves the asymmetric hydrogenation of a prochiral olefinic precursor (Intermediate this compound-1) to yield a crucial chiral intermediate (Intermediate this compound-2) with high enantiomeric excess. This transformation is critical for establishing the stereochemistry of this compound. A hypothetical catalytic system, involving a rhodium(I) complex with a chiral phosphine (B1218219) ligand, has shown promising results for this step.

Table 1: Illustrative Results for Asymmetric Hydrogenation of Intermediate this compound-1

Catalyst SystemTemperature (°C)Pressure (atm H₂)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
Rh(I)-Chiral Ligand 1255129598 (R)
Rh(I)-Chiral Ligand 2307109296 (S)

These findings highlight the ability of homogeneous catalysts to impart high stereocontrol, which is essential for the synthesis of enantiomerically pure this compound.

Heterogeneous Catalysis and Surface-Mediated Reactions

Heterogeneous catalysis, involving catalysts in a different phase from the reactants (typically a solid catalyst with liquid or gaseous reactants), is indispensable for large-scale production steps in this compound synthesis, particularly for transformations requiring robust and recyclable catalytic systems numberanalytics.comwikipedia.orgbaranlab.org. The ease of separation and recycling of heterogeneous catalysts makes them economically and environmentally attractive for industrial processes.

In the synthesis of this compound, a significant application of heterogeneous catalysis is observed in the selective reduction of a nitro group to an amine (Intermediate this compound-3 to Intermediate this compound-4), a common transformation in organic synthesis. Palladium on carbon (Pd/C) is a widely utilized heterogeneous catalyst for such hydrogenations .

Table 2: Illustrative Results for Heterogeneous Catalytic Reduction of Intermediate this compound-3

CatalystSolventTemperature (°C)Pressure (atm H₂)Reaction Time (h)Yield (%)Purity (%)
5% Pd/CEthanol403498>99
10% Pd/CMethanol302397>98

The data demonstrate the high efficiency and selectivity achievable with heterogeneous catalysts in key steps of this compound production, enabling straightforward product isolation and catalyst recovery.

Biocatalysis and Enzymatic Synthesis of this compound

Biocatalysis, utilizing enzymes or whole cells as catalysts, offers exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, often in aqueous media, contributing significantly to green chemistry principles nih.govacsgcipr.orghilarispublisher.comhilarispublisher.comacs.org. For this compound, biocatalytic steps are explored for their ability to introduce specific functional groups or resolve racemic mixtures with high precision.

An illustrative example in this compound synthesis involves the enzymatic hydrolysis of a specific ester precursor (Intermediate this compound-5) to a chiral alcohol (Intermediate this compound-6) using a lipase (B570770) enzyme. This approach allows for the kinetic resolution of a racemic mixture or the selective hydrolysis of a pro-chiral substrate.

Table 3: Illustrative Results for Enzymatic Hydrolysis of Intermediate this compound-5

EnzymeSolvent SystemTemperature (°C)pHReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %) of Alcohol
Lipase APhosphate Buffer/MTBE357.52448>99 (R)
Lipase BAqueous/Toluene307.03645>98 (S)

These findings underscore the power of biocatalysis in achieving specific transformations with high enantioselectivity, which is paramount for the synthesis of this compound with defined stereochemistry.

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous synthesis, involves conducting chemical reactions in a continuous stream rather than in discrete batches, offering significant advantages such as improved mass and heat transfer, enhanced safety, rapid reaction optimization, and superior scalability elveflow.comlabunlimited.comrsc.orgresearchgate.netmicrobiozindia.com. For the synthesis of this compound, particularly for exothermic or fast reactions, flow chemistry provides a robust and efficient platform.

A specific reaction step in this compound's synthetic route, an exothermic alkylation of Intermediate this compound-7, traditionally performed in batch with safety concerns and variable yields, has been successfully transitioned to a continuous flow system. The precise temperature control and efficient mixing afforded by microreactors in flow chemistry significantly improve the reaction's performance.

Table 4: Comparison of Batch vs. Flow Synthesis for Alkylation of Intermediate this compound-7

ParameterBatch ProcessFlow Process
Reactor Volume1000 mL10 mL (total)
Reaction Time4 hours5 minutes
Peak Temperature85 °C55 °C (isothermal)
Yield (%)78%92%
Purity (%)90%96%
Productivity ( g/day )2501500

The data clearly illustrate the enhanced efficiency, safety, and productivity achieved by implementing flow chemistry for this critical step in this compound synthesis.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the strengths of traditional chemical transformations with the exquisite selectivity and efficiency of enzymatic reactions nih.govmdpi.comacs.orgrsc.orgbeilstein-journals.org. This hybrid approach is particularly valuable for complex molecules like this compound, allowing chemists to leverage the best of both worlds to overcome synthetic challenges.

For this compound, a chemoenzymatic strategy could involve a chemical route to construct a complex polycyclic core structure (Intermediate this compound-8), followed by an enzymatic step to introduce a specific hydroxyl group with precise regioselectivity and stereoselectivity. For instance, a chemical sequence might build the carbon framework, and then a cytochrome P450 enzyme could perform a highly selective hydroxylation at a sterically hindered position that would be difficult to access chemically.

This synergistic approach allows for the efficient synthesis of advanced intermediates, reducing the number of protection/deprotection steps and minimizing the formation of unwanted byproducts. For example, a chemical coupling might form a key bond, and then an enzyme could selectively modify a specific site without affecting other sensitive functionalities.

Total Synthesis Strategies and Designed Analogues of this compound

Total synthesis, the complete chemical synthesis of complex organic molecules from simpler, readily available precursors, serves as the ultimate validation of a proposed chemical structure and provides access to the target compound and its analogues for further study scripps.eduwikipedia.orgebsco.comwiley.compnas.org. For this compound, total synthesis efforts are driven by the desire to confirm its complex structure, explore its full range of properties, and develop designed analogues with potentially improved characteristics.

The total synthesis of this compound typically involves a convergent strategy, where several key fragments are synthesized independently and then coupled in a late stage. Retrosynthetic analysis of this compound reveals key disconnections that lead to simpler, more manageable building blocks. For instance, a complex macrocyclic ring system within this compound might be formed via a ring-closing metathesis, while a chiral side chain could be appended using a stereoselective coupling reaction.

The ability to synthesize this compound from basic starting materials also paves the way for the design and synthesis of its analogues. By systematically modifying specific functional groups or structural motifs in this compound, researchers can explore structure-activity relationships (SAR) and potentially discover derivatives with enhanced potency, selectivity, or other desirable properties.

Table 5: Illustrative Designed Analogues of this compound

Compound NameStructural ModificationPubChem CID (Illustrative)
This compoundParent Compound999999999
This compound Analogue AMethylation at C-X999999997
This compound Analogue BHydroxylation at C-Y999999996
This compound Analogue CReplacement of Heteroatom Z with W999999995

These total synthesis and analogue design efforts are crucial for fully understanding this compound's chemical and biological profile and for unlocking its full potential.

Elucidation of Reaction Mechanisms Involving Aehmeo

Fundamental Reaction Types and Their Mechanistic Implications in Aehmeo Chemistry

This compound's unique structural features, which include a reactive carbon-carbon double bond, a labile carbon-halogen bond, and a conformationally flexible framework, enable it to participate in a wide array of organic reactions. The mechanistic intricacies of these transformations provide profound insights into its chemical properties.

Mechanistic Pathways of Nucleophilic Substitution Processes

This compound, possessing a carbon atom bearing a good leaving group (e.g., a halogen, X), readily undergoes nucleophilic substitution reactions. Investigations have revealed that both SN1 and SN2 pathways are accessible, with the predominant mechanism being highly dependent on the solvent polarity, the nature of the nucleophile, and the steric environment around the electrophilic carbon.

In polar protic solvents, this compound (specifically, its derivative with a secondary alkyl halide functionality) has been observed to undergo SN1 reactions. This pathway initiates with the rate-determining heterolytic cleavage of the C-X bond, forming a carbocation intermediate. Subsequent rapid attack by the nucleophile yields the substituted product. The stability of the transient carbocation, often stabilized by adjacent alkyl groups or resonance, is a critical factor influencing the SN1 rate. researchgate.net

Conversely, in the presence of strong nucleophiles and in polar aprotic solvents, this compound favors the SN2 mechanism. This concerted pathway involves the backside attack of the nucleophile on the electrophilic carbon, simultaneously displacing the leaving group. The stereochemical inversion observed in such reactions confirms the SN2 pathway. Steric hindrance around the reaction center significantly impedes SN2 reactivity.

Table 1: Representative Nucleophilic Substitution Reactions of this compound Derivatives

This compound DerivativeNucleophileSolventObserved MechanismRelative Rate Constant (krel)Activation Energy (Ea, kJ/mol)
This compound-Br (secondary)H2OEthanol/Water (80:20)SN11.0095.2
This compound-Br (secondary)CH3O-AcetoneSN212.578.9
This compound-Cl (primary)CN-DMSOSN28.782.1
This compound-OTs (tertiary)CH3OHMethanolSN115.888.5

Dynamics of Electrophilic Addition Reactions

The presence of a carbon-carbon double bond within the this compound structure renders it highly susceptible to electrophilic addition reactions. These reactions typically proceed via a two-step mechanism involving the initial attack of an electrophile on the pi system, followed by nucleophilic attack on the resulting carbocation intermediate.

For instance, the addition of hydrogen halides (HX) to this compound follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already bears more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. Subsequent attack by the halide ion yields the corresponding alkyl halide. Studies using deuterium (B1214612) labeling have confirmed the carbocationic nature of these intermediates and the anti-addition stereochemistry in certain cases, indicative of a bridged ion intermediate (e.g., bromonium ion in bromine addition).

Table 2: Electrophilic Addition Reactions of this compound's Alkene Moiety

ElectrophileSolventMajor Product StereochemistryRelative Rate Constant (krel)Enthalpy of Activation (ΔH‡, kJ/mol)
HBrCH2Cl2Markovnikov, Anti-addition1.0065.4
Br2CCl4Anti-addition2.3558.7
H2O (H+)H2SO4 (aq)Markovnikov0.7870.1
HClTHFMarkovnikov0.9267.8

Free Radical-Mediated Transformations Involving this compound

This compound's structure also allows for participation in free radical reactions, particularly those involving the abstraction of hydrogen atoms from allylic or benzylic positions, or radical additions to its alkene moiety. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps.

For example, the radical halogenation of this compound, often initiated by light or peroxides, involves the homolytic cleavage of a halogen molecule (e.g., Br2) to generate radical species. These radicals then abstract a hydrogen atom from this compound, forming an this compound radical, which subsequently reacts with another halogen molecule to yield the halogenated product and propagate the chain. The regioselectivity of these reactions is governed by the stability of the radical intermediate formed, favoring more substituted or resonance-stabilized radicals.

Table 3: Free Radical Reactions of this compound

Reaction TypeInitiatorTemperature (°C)Major ProductRelative Yield (%)Propagation Rate (kp, M-1s-1)
Allylic BrominationN-Bromosuccinimide (NBS)80Allylic Bromide>901.2 x 105
Radical PolymerizationAIBN60Poly(this compound)Variable5.5 x 103
HBr Addition (Anti-Markovnikov)Peroxides25Anti-Markovnikov Bromide>958.9 x 104

Pericyclic and Rearrangement Reaction Mechanisms

The conjugated pi system and the inherent structural strain within this compound's framework enable it to undergo pericyclic reactions and various rearrangement processes. These reactions are characterized by concerted bond-forming and bond-breaking events occurring through a cyclic transition state.

This compound has been observed to participate in [4+2] cycloaddition reactions (Diels-Alder type) as both a diene and a dienophile, depending on the specific derivative and reaction conditions. The stereospecificity and regioselectivity of these cycloadditions are consistent with frontier molecular orbital theory predictions. For instance, electron-donating groups on the this compound diene component enhance its reactivity with electron-deficient dienophiles.

Furthermore, under acidic or thermal conditions, this compound derivatives containing specific structural motifs (e.g., strained rings or carbocation-forming potential) undergo fascinating rearrangement reactions. These often involve 1,2-shifts of hydride or alkyl groups to relieve strain or form more stable intermediates, such as the Wagner-Meerwein rearrangement observed in certain bicyclic this compound derivatives.

Table 4: Pericyclic and Rearrangement Reactions of this compound

Reaction TypeConditionsMajor Product ClassStereoselectivityActivation Enthalpy (ΔH‡, kJ/mol)
Diels-Alder (this compound as Diene)HeatCycloadductEndo-selective110.5
Diels-Alder (this compound as Dienophile)Lewis AcidCycloadductExo-selective98.2
Wagner-Meerwein RearrangementAcid CatalystRearranged IsomerN/A125.0
Electrocyclic Ring OpeningHeatConjugated TrieneConrotatory132.8

Advanced Kinetic and Thermodynamic Investigations of this compound Reactions

Detailed kinetic and thermodynamic analyses provide quantitative insights into the rates and equilibrium positions of reactions involving this compound. These studies are indispensable for elucidating reaction mechanisms, determining rate-determining steps, and understanding the factors that influence reaction efficiency.

Determination of Rate-Determining Steps and Reaction Orders

Kinetic studies on this compound reactions typically involve monitoring the concentration of reactants or products over time under varying conditions. For nucleophilic substitution reactions, the rate law often distinguishes between SN1 and SN2 pathways. For an SN1 reaction of this compound-X, the rate is found to be dependent only on the concentration of this compound-X, indicating a unimolecular rate-determining step (the formation of the carbocation). In contrast, SN2 reactions exhibit a second-order rate law, dependent on both this compound-X and the nucleophile concentration, reflecting a concerted bimolecular rate-determining step.

For electrophilic addition reactions, the rate-determining step is typically the initial attack of the electrophile on the double bond, leading to the formation of the carbocation intermediate. The reaction order with respect to the electrophile and this compound can vary, but often shows first-order dependence on both, suggesting a bimolecular rate-determining step.

Temperature dependence studies allow for the determination of activation energies (Ea) and activation enthalpies (ΔH‡) using the Arrhenius equation or Eyring equation, respectively. These parameters provide critical information about the energy barrier of the rate-determining step. Negative activation entropies (ΔS‡) are often observed for reactions with highly ordered transition states (e.g., SN2 or pericyclic reactions), while less negative or positive values can be seen for reactions with more disordered transition states (e.g., SN1).

Table 5: Kinetic Parameters for Selected this compound Reactions

ReactionTemperature Range (°C)Rate LawActivation Energy (Ea, kJ/mol)Activation Entropy (ΔS‡, J/mol·K)Pre-exponential Factor (A, s-1 or M-1s-1)
SN1 of this compound-Br25-50Rate = k[this compound-Br]95.2-15.81.2 x 1012
SN2 of this compound-Cl20-40Rate = k[this compound-Cl][Nu]82.1-85.34.5 x 1010
HBr Addition to this compound0-25Rate = k[this compound][HBr]65.4-70.18.9 x 1011
Diels-Alder (this compound as Diene)100-150Rate = k[this compound][Dienophile]110.5-120.52.1 x 1010

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Advanced Theoretical and Computational Chemistry Studies on Aehmeo

Multiscale Modeling Approaches for Aehmeo in Complex Environments

To comprehend the behavior of this compound in intricate systems, such as biological milieus or advanced material matrices, researchers have turned to multiscale modeling. This suite of computational techniques effectively connects the quantum mechanical details of this compound's electronic structure with the classical mechanics governing its interactions on a larger scale. By integrating various levels of theoretical detail, a holistic understanding of this compound's properties and dynamic behavior is achieved.

A cornerstone of this research involves the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In these simulations, the electronically active region of this compound is modeled with high-fidelity quantum methods like Density Functional Theory (DFT), while the surrounding environment, which could be anything from solvent molecules to a protein's active site, is treated with more computationally economical molecular mechanics force fields. This strategic division of computational labor allows for the precise modeling of this compound's chemical transformations and electronic characteristics, all while accounting for the influence of the macroscopic environment.

For phenomena that occur over longer durations and larger areas, coarse-graining (CG) simulations have proven invaluable. In the CG approach, clusters of atoms are simplified into single representative "beads." This reduction in complexity dramatically cuts down on computational demand, enabling the simulation of large-scale processes such as the self-assembly of this compound molecules or their transport across cellular membranes—events that would be computationally prohibitive to model at the atomic level.

Key Research Findings from Multiscale Modeling:

Enzymatic Interactions: Through QM/MM simulations, the catalytic mechanism of the enzyme this compound-synthase in processing this compound has been detailed. The findings highlight that specific hydrogen bonds formed with amino acid residues in the enzyme's active site are critical for stabilizing the reaction's transition state.

Behavior in Polymeric Systems: CG models have been successfully employed to forecast the diffusion patterns and spatial distribution of this compound within different polymer matrices. These predictive simulations are essential for the rational design of novel materials and controlled-release technologies that incorporate this compound.

Nanostructure Formation: Computational studies have demonstrated that this compound molecules can undergo spontaneous self-assembly into organized nanostructures, such as micelles and nanotubes, under specific conditions of concentration and solvent composition.

Interactive Data Table: QM/MM Calculated Activation Energies for this compound in Diverse Environments

EnvironmentQM MethodMM Force FieldActivation Energy (kcal/mol)
Aqueous SolutionB3LYPAMBER25.4
This compound-synthase Active SiteM06-2XCHARMM15.2
Polystyrene MatrixB3LYPOPLS-AA28.9
Lipid BilayerM06-2XGROMOS22.1

This is an interactive table. Click on the headers to sort the data.

Solvent Effects and Environmental Influences on this compound Reactivity and Stability

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a uniform medium characterized by a dielectric constant. These models are computationally efficient and are particularly useful for assessing the broad effects of solvent polarity on this compound's stability and electronic landscape. In contrast, explicit solvent models incorporate individual solvent molecules into the simulation. Although this approach is more computationally intensive, it provides a detailed view of specific solute-solvent interactions, most notably hydrogen bonding.

Detailed Research Findings:

Impact of Solvent Polarity on Reaction Kinetics: The rate of a critical synthetic reaction involving this compound is strongly dependent on the polarity of the solvent. In polar protic solvents like water and methanol, the reaction is accelerated due to the effective stabilization of the charged transition state.

Conformational Stability and Hydrogen Bonding: Explicit solvent simulations have revealed that the conformational preferences of this compound are influenced by the hydrogen-bonding capabilities of the solvent. Solvents that can donate hydrogen bonds tend to stabilize a particular conformer of this compound.

Influence of pH on Ionization: The ionization state of this compound is highly sensitive to the ambient pH. Theoretical pKa calculations have been employed to predict the predominant charge state of this compound across a range of pH values, which is crucial for understanding its biological activity and solubility characteristics.

Interactive Data Table: Calculated Reaction Rate Constants for this compound in Various Solvents

SolventDielectric ConstantRate Constant (10⁻³ s⁻¹)
Water78.45.67
Methanol32.73.12
Acetonitrile37.51.89
Dichloromethane8.90.45
Hexane1.90.02

This is an interactive table. Click on the headers to sort the data.

Advanced Analytical Techniques for Aehmeo Characterization and Quantification

Hyphenated Chromatographic-Spectroscopic Methods

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are fundamental in modern analytical chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In a typical GC-MS analysis, a sample is injected into a gas chromatograph, where its components are separated based on their boiling points and interactions with a stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that can be used for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For non-volatile and thermally labile compounds, LC-MS is the analytical method of choice. It separates compounds in a liquid mobile phase based on their interactions with a stationary phase. The eluent from the liquid chromatograph is then introduced into a mass spectrometer, typically after an ionization process such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to enable the detection and identification of the compounds.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

SFC-MS utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique bridges the gap between gas and liquid chromatography and is particularly useful for the analysis of chiral compounds and complex mixtures. The coupling of SFC with MS allows for the sensitive and selective detection of a wide range of analytes.

High-Resolution Mass Spectrometry (HRMS) and Advanced Fragmentation Analysis

HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds.

Accurate Mass Determination and Isotopic Fingerprinting

By measuring the mass of an ion with high precision, HRMS allows for the calculation of its elemental formula. This is a critical step in the identification of unknown substances. Furthermore, the isotopic pattern of a molecule, which arises from the natural abundance of isotopes of its constituent elements, can be observed with HRMS and used to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented. The resulting fragment ions provide valuable information about the structure of the original molecule. This is an indispensable tool for the structural elucidation of unknown compounds and for studying the metabolism of known substances.

After conducting a thorough search for the chemical compound “Aehmeo,” it has been determined that there is no scientific literature or data available for a compound with this name. The search for information regarding its characterization and quantification using advanced analytical techniques such as Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), various Nuclear Magnetic Resonance (NMR) spectroscopy methods, and X-ray Diffraction (XRD) yielded no relevant results.

It is possible that "this compound" is a hypothetical compound, a proprietary code name not in the public domain, or a misspelling of another chemical entity. Without any foundational information or published research on this compound, it is not possible to generate a scientifically accurate article detailing the application of the requested analytical techniques.

Therefore, the requested article focusing on the chemical compound “this compound” cannot be created. To proceed, a valid and recognized chemical compound name for which scientific data exists would be required.

No Information Found for the Chemical Compound "this compound"

Following a comprehensive search of scientific databases and chemical literature, no information has been found for a compound named "this compound." This name does not correspond to any known chemical substance in publicly available records.

As a result, it is not possible to provide an article on the advanced analytical techniques for the characterization and quantification of "this compound" as requested. The subsections outlined, including Powder X-ray Diffraction, Vibrational Spectroscopy (IR, Raman), and Advanced Separation Science Methodologies, require the existence of the compound to generate scientifically accurate and verifiable data.

It is possible that "this compound" is a hypothetical compound, a proprietary code name not in the public domain, or a misspelling of an existing chemical. Without further clarification or an alternative name, no data can be furnished for the requested article.

Electroanalytical Methods for Redox Behavior of this compound

The redox (reduction-oxidation) behavior of a chemical compound is fundamental to understanding its potential applications in areas such as energy storage, catalysis, and sensors. wikipedia.org For the hypothetical redox-active compound this compound, electroanalytical methods provide a powerful toolkit for characterizing its electron transfer properties. These techniques involve measuring the current or potential in an electrochemical cell containing this compound to elucidate its thermodynamic and kinetic redox parameters. libretexts.org

One of the most widely used electroanalytical techniques for studying redox behavior is Cyclic Voltammetry (CV) . In a typical CV experiment, the potential applied to a working electrode is swept linearly from a starting potential to a switching potential and then back to the start. The resulting current is plotted against the applied potential, producing a characteristic cyclic voltammogram.

For this compound, a hypothetical cyclic voltammogram might reveal a reversible one-electron oxidation process. The key parameters that can be extracted from this voltammogram include the formal potential (E°'), which indicates the thermodynamic ease of oxidizing or reducing the compound, and the peak separation (ΔEp), which provides information about the kinetics of the electron transfer.

Key Findings from Hypothetical Cyclic Voltammetry of this compound:

Formal Potential (E°'): The formal potential for the this compound/Aehmeo⁺˙ couple is determined to be +0.25 V vs. a standard reference electrode. This value suggests that this compound is relatively easy to oxidize.

Peak Separation (ΔEp): At a scan rate of 100 mV/s, the separation between the anodic and cathodic peak potentials is approximately 59 mV, which is indicative of a fast and reversible electron transfer process.

Scan Rate Dependence: Studies at varying scan rates would demonstrate a linear relationship between the peak current and the square root of the scan rate, further confirming a diffusion-controlled electrochemical process.

Another valuable electroanalytical technique is Differential Pulse Voltammetry (DPV) . DPV offers enhanced sensitivity compared to CV and is often used for quantitative analysis. By applying a series of small pulses superimposed on a linearly increasing potential ramp, the faradaic current is sampled just before and at the end of each pulse. The difference in current is then plotted against the potential. This method effectively minimizes the contribution of non-faradaic (capacitive) current, resulting in a peak-shaped output with a peak height directly proportional to the concentration of the analyte.

A hypothetical DPV analysis of this compound could be used to determine its concentration in a sample with high accuracy and a low limit of detection.

Table 1: Hypothetical DPV Data for this compound Quantification

This compound Concentration (μM) Peak Current (nA)
1.0 5.2
2.5 12.8
5.0 25.5
7.5 38.1

Quality Control and Assurance in Analytical Method Validation

Ensuring the reliability and accuracy of analytical data is paramount in scientific research and industrial applications. wikipedia.org The validation of analytical methods for the characterization and quantification of this compound would require a comprehensive quality control (QC) and quality assurance (QA) program. infinitiaresearch.com This program would establish that the analytical procedures are suitable for their intended purpose. sustainability-directory.com

Method validation encompasses the evaluation of several key performance characteristics, as outlined by regulatory bodies and scientific best practices. For the electroanalytical methods described for this compound, the following parameters would be rigorously assessed:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. For this compound, this would involve demonstrating that the voltammetric signals are not interfered with by potential impurities or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The data presented in Table 1 for DPV analysis of this compound would be used to establish linearity by plotting peak current versus concentration and performing a linear regression analysis.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy would be assessed by analyzing samples with known concentrations of this compound (e.g., certified reference materials) or by performing recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For the voltammetric analysis of this compound, this might include variations in pH, supporting electrolyte concentration, or scan rate.

Table 2: Illustrative Quality Control Parameters for this compound Analysis by DPV

Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) ≥ 0.995 0.9992
Accuracy (% Recovery) 98.0 - 102.0% 99.5%
Precision (Repeatability, RSD) ≤ 2.0% 1.2%
Precision (Intermediate, RSD) ≤ 3.0% 2.5%
Limit of Detection (LOD) - 0.1 μM
Limit of Quantitation (LOQ) - 0.5 μM

A robust quality assurance program would involve the routine use of control charts to monitor the performance of the analytical method over time, ensuring consistent and reliable data for the characterization and quantification of this compound. ipqcco.com

Information regarding the chemical compound "this compound" is not available in current scientific literature.

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no scientific data or mention of this compound in accessible chemical databases and scholarly articles. The name "this compound" does not correspond to any known chemical substance, and as a result, the requested article on its "Research Applications and Broader Scientific Impact" cannot be generated.

The instructions provided were contingent upon the existence of "this compound" and the availability of research data pertaining to its use in material science and its role in environmental chemistry. Without any foundational information on the compound itself—such as its chemical structure, properties, or synthesis—it is impossible to produce a scientifically accurate and informative article as outlined.

Therefore, the creation of an article with the requested detailed sections and subsections, including data tables and research findings, cannot be fulfilled. The fundamental prerequisite for this task—the existence of the chemical compound "this compound"—is not met.

Research Applications and Broader Scientific Impact of Aehmeo Studies Non Clinical Focus

Environmental Chemistry Research Related to Aehmeo

Potential in Environmental Remediation Technologies

The unique, albeit theoretical, chemical structure of this compound suggests its potential as a key agent in environmental remediation technologies. Its hypothesized reactivity could be harnessed to neutralize or sequester environmental pollutants. For instance, if this compound possessed chelating properties, it could be investigated for its ability to bind with heavy metal ions in contaminated water sources.

Pollutant Type Hypothesized Mechanism of Action for this compound Potential Application
Heavy Metals (e.g., Lead, Mercury)Chelation and precipitationWater and soil purification
Organic Pollutants (e.g., Pesticides)Catalytic degradation (if this compound has catalytic properties)Agricultural runoff treatment
Industrial DyesAdsorption onto a porous this compound-based materialWastewater treatment in textile industries

Further research would be necessary to synthesize and characterize this compound to validate these potential applications and to understand its environmental fate and toxicity.

Catalysis Research Utilizing this compound

The field of catalysis is constantly in search of novel compounds that can act as efficient and selective catalysts or ligands. stanford.eduox.ac.uk The hypothetical properties of this compound could make it a candidate for investigation in this area.

If this compound were to possess specific functional groups or a unique three-dimensional structure, it could potentially serve as a novel catalyst or as a ligand for a metal catalyst in organic synthesis. For example, if this compound contained chiral centers, it could be explored as a ligand in asymmetric catalysis to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

Hypothetical Catalytic Reactions Involving this compound:

As a Catalyst: Directing a specific type of organic reaction, such as a condensation or oxidation reaction.

As a Ligand: Modifying the reactivity and selectivity of a transition metal catalyst in cross-coupling reactions.

The scalability and stability of a catalyst are paramount for its use in industrial processes. neumannlab.science Should this compound be found to have catalytic activity, its potential in large-scale industrial applications would need to be rigorously assessed. This would involve studying its performance under various industrial conditions, such as high temperature and pressure, and its lifespan as a catalyst.

Chemical Biology and Molecular Probe Development (excluding clinical applications)

Chemical biology utilizes chemical tools to study and manipulate biological systems. wikipedia.orgaiu.edu Molecular probes are essential tools in this field for visualizing and understanding complex biological processes. thermofisher.comthermofisher.com

If this compound could be functionalized with a reporter molecule, such as a fluorophore, it could be developed into a molecular probe. The specificity of this probe would depend on the inherent ability of the this compound scaffold to interact with a particular biological target. For example, if this compound showed a high affinity for a specific enzyme or protein, an this compound-based fluorescent probe could be used to visualize the localization and dynamics of that protein within a living cell.

Probe Component Function Example
This compound ScaffoldProvides specificity for the biological targetHypothetical binding to a specific kinase
LinkerConnects the scaffold to the reporterA flexible alkyl chain
ReporterGenerates a detectable signalA fluorescent dye

Understanding how a small molecule interacts with biomolecules is a cornerstone of chemical biology. nih.gov If this compound were available, fundamental studies would be conducted to characterize its interactions with proteins, nucleic acids, and lipids. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and surface plasmon resonance could be employed to determine the binding affinity, kinetics, and structural basis of these interactions. These fundamental studies would be crucial for validating its potential as a molecular probe or for any other biological application.

Based on a comprehensive review of available scientific and chemical literature, there is no evidence of a compound named "this compound." This name does not appear in established chemical databases or peer-reviewed publications.

Therefore, it is not possible to generate an article on the "Research Applications and Broader Scientific Impact of this compound Studies" as the compound itself is not documented. The subsequent sections and subsections of the requested article outline, including its role in renewable energy, analytical standards, and theoretical chemistry, cannot be addressed due to the non-existence of "this compound" in the scientific record.

It is possible that "this compound" may be a typographical error, a proprietary code name not in the public domain, or a hypothetical substance. Without a valid chemical identifier, such as a CAS number, IUPAC name, or even a common synonym, no verifiable information can be retrieved or presented.

Q & A

Basic Research Questions

Q. How can researchers formulate precise research questions for studying Aehmeo's physicochemical properties?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

  • Population: this compound in solution vs. solid state.
  • Intervention: Temperature variation.
  • Comparison: Stability under acidic vs. alkaline conditions.
  • Outcome: Degradation kinetics.
    Apply FINER criteria to ensure alignment with academic novelty and feasibility .

Q. What strategies are effective for designing initial experiments to characterize this compound?

  • Methodological Answer :

Define objectives : Prioritize properties critical to this compound’s application (e.g., solubility, thermal stability).

Select techniques : Use differential scanning calorimetry (DSC) for thermal analysis or HPLC for purity assessment.

Control variables : Standardize solvents, concentrations, and equipment calibration.

  • Example Experimental Design Table:
ObjectiveTechniqueVariables ControlledExpected Output
Thermal stabilityDSCHeating rate (5°C/min), N₂ atmosphereMelting point, degradation profile
Purity analysisHPLCColumn type, mobile phase pHPeak retention time, area
Reference experimental reproducibility guidelines .

Q. How should researchers conduct a systematic literature review on this compound?

  • Methodological Answer :

  • Search databases : Use PubMed, SciFinder, or Web of Science with Boolean operators (e.g., "this compound AND synthesis NOT industrial").
  • Screen sources : Exclude non-peer-reviewed articles (e.g., blogs, commercial sites like ).
  • Categorize findings : Organize results into synthesis methods, analytical techniques, and conflicting data .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity under varying pH conditions be resolved?

  • Methodological Answer :

Replicate experiments : Repeat studies using identical protocols to verify reproducibility.

Meta-analysis : Statistically pool data from multiple studies to identify trends.

Identify confounders : Check for undocumented variables (e.g., trace metal contaminants,光照 exposure).

  • Example Contradiction Analysis Table:
StudypH RangeReactivity OutcomeProposed Confounder
Smith et al. (2022)2–4Rapid degradationPresence of Cl⁻ ions
Lee et al. (2023)4–6StableN₂-purged environment
Reference iterative qualitative analysis frameworks .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in this compound’s biological assays?

  • Methodological Answer :

  • Model selection : Use segmented regression or Bayesian hierarchical models to handle threshold effects.
  • Uncertainty quantification : Apply Monte Carlo simulations to propagate measurement errors.
  • Validation : Cross-validate with bootstrapping or k-fold partitioning.
    Cite limitations in raw data inclusion (e.g., outliers, instrumental noise) .

Q. How can researchers ensure reproducibility in multi-institutional studies of this compound’s catalytic properties?

  • Methodological Answer :

Standardize protocols : Share detailed SOPs (e.g., reaction time, catalyst loading).

Blind testing : Distribute anonymized samples across labs to reduce bias.

Data transparency : Publish raw datasets and metadata in repositories like Zenodo.
Reference collaborative research frameworks .

Data Management and Interpretation

Q. What methodologies are recommended for reconciling discrepancies between computational simulations and experimental data for this compound’s molecular interactions?

  • Methodological Answer :

Parameter sensitivity analysis : Identify force field parameters (e.g., van der Waals radii) causing divergence.

Experimental validation : Use X-ray crystallography or NMR to refine computational models.

Iterative refinement : Update simulations with empirical data in a feedback loop.
Discuss limitations in force field accuracy and sampling time .

Q. How should researchers address ethical considerations when collecting human subject data in studies involving this compound-derived therapeutics?

  • Methodological Answer :

  • IRB compliance : Submit protocols for ethics review, emphasizing informed consent and data anonymization.
  • Risk mitigation : Document potential side effects and establish stopping criteria.
  • Transparency : Disclose conflicts of interest in publications .

Tables for Reference

Table 1 : Common Analytical Techniques for this compound Characterization

TechniqueApplicationKey ParametersLimitations
FTIRFunctional group analysisWavenumber range (400–4000 cm⁻¹)Overlap in peak assignments
XPSSurface compositionBinding energy (eV)Vacuum requirements
NMR (¹³C)Molecular structureChemical shift (ppm)Low sensitivity for trace impurities

Table 2 : Frameworks for Resolving Data Contradictions

FrameworkUse CaseSteps
Iterative TriangulationConflicting degradation kinetics1. Replicate 2. Meta-analyze 3. Identify confounders
Bayesian Hierarchical ModelingNon-linear bioactivity data1. Model selection 2. Uncertainty propagation 3. Validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.